![molecular formula C15H12BrN3OS3 B2574480 N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide CAS No. 477215-75-1](/img/structure/B2574480.png)
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It is related to other compounds with similar structures, such as “2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-{(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE” and "4-Bromophenyl methyl sulfone" .
Scientific Research Applications
Glutaminase Inhibition and Cancer Therapy
A study by Shukla et al. (2012) investigated the synthesis and evaluation of BPTES analogs, which are related to N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide. These compounds, including BPTES analogs, are potent inhibitors of kidney-type glutaminase (GLS) and have potential therapeutic implications in cancer therapy. The study identified analogs with similar potency to BPTES but with improved solubility, enhancing their potential as cancer therapeutics.
Photosensitizer in Photodynamic Therapy
In the field of photodynamic therapy, a study by Pişkin et al. (2020) described the synthesis of new zinc phthalocyanine derivatives containing 1,3,4-thiadiazole. These compounds exhibit high singlet oxygen quantum yields and fluorescence properties, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy.
Antimicrobial and Antifungal Applications
Compounds containing the 1,3,4-thiadiazole moiety, similar to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Güzeldemirci & Küçükbasmacı (2010) investigated new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, which showed promising antimicrobial activities.
Potential as Anticancer Agents
Further research by Yushyn et al. (2022) focused on the synthesis of pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole. These molecules, including those similar to N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide, were studied for their anticancer properties, indicating their potential in cancer therapeutics.
Antituberculosis Activity
Compounds with a 1,3,4-thiadiazole structure have also been investigated for their antituberculosis activity. Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives with significant activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in tuberculosis treatment.
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS3/c16-11-5-3-10(4-6-11)9-22-15-19-18-14(23-15)17-13(20)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMYVUYLBHUTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.